molecular formula C12H6ClN3OSe B11053374 5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]selenazole-6-carbonitrile

5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]selenazole-6-carbonitrile

Cat. No.: B11053374
M. Wt: 322.62 g/mol
InChI Key: BIJUCECMYSDLEA-UHFFFAOYSA-N
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Description

5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]selenazol-6-yl cyanide is a complex heterocyclic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, a furo[3,2-c][1,2]selenazole ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(3-chlorophenyl)furo[3,2-c][1,2]selenazol-6-yl cyanide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furo[3,2-c][1,2]selenazole core, followed by the introduction of the amino and chlorophenyl groups. The final step involves the addition of the cyanide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]selenazol-6-yl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]selenazol-6-yl cyanide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-3-(3-chlorophenyl)furo[3,2-c][1,2]selenazol-6-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-chlorophenyl)pyrazole
  • 5-Amino-3-(4-chlorophenyl)isoxazole
  • 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide

Uniqueness

5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]selenazol-6-yl cyanide is unique due to the presence of the furo[3,2-c][1,2]selenazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H6ClN3OSe

Molecular Weight

322.62 g/mol

IUPAC Name

5-amino-3-(3-chlorophenyl)furo[3,2-c][1,2]selenazole-6-carbonitrile

InChI

InChI=1S/C12H6ClN3OSe/c13-7-3-1-2-6(4-7)11-10-9(16-18-11)8(5-14)12(15)17-10/h1-4H,15H2

InChI Key

BIJUCECMYSDLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C3C(=N[Se]2)C(=C(O3)N)C#N

Origin of Product

United States

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